MFCD18323775
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Overview
Description
The compound identified as MFCD18323775 is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323775 involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve a high yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD18323775 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
MFCD18323775 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD18323775 involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)13-6-4-10(18)8-17-13/h3-8,18H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWWPJHJCLSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692758 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-39-9 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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